molecular formula C7H11N3O B13086152 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13086152
M. Wt: 153.18 g/mol
InChI Key: GVXBOIZUNPYQPB-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine is a chemical compound featuring a 1,2,4-oxadiazole heterocycle, a framework of significant interest in modern medicinal chemistry and drug discovery . This core structure is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The compound's specific molecular architecture, which incorporates a methyl substituent and a 2-methylcyclopropylamine group, makes it a valuable heterocyclic building block for the synthesis of more complex molecules and for probing structure-activity relationships in biological screening . Derivatives of the 1,2,4-oxadiazole ring have demonstrated a remarkably wide spectrum of biological activities in research settings. These activities include serving as inhibitors for various enzymes and receptors, such as kinase inhibitors, efflux pump inhibitors, and leukotriene production inhibitors, which are relevant in the study of inflammatory and immunological conditions . Furthermore, 1,2,4-oxadiazole-containing compounds have shown potential as ligands for central nervous system targets, with applications investigated in research areas including pain, anxiety, and movement disorders . As such, this compound provides researchers with a versatile scaffold for developing novel therapeutic agents across multiple disease areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11N3O/c1-4-3-6(4)9-7-8-5(2)10-11-7/h4,6H,3H2,1-2H3,(H,8,9,10)

InChI Key

GVXBOIZUNPYQPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC2=NC(=NO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Studies

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine has been investigated for its pharmacological properties. Its structure suggests potential activity as a drug candidate due to the presence of the oxadiazole moiety, which is known for its biological activity.

Case Study: Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit anticancer properties. In vitro studies have shown that similar oxadiazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Further studies are needed to evaluate the specific effects of this compound in various cancer models.

Agrochemical Applications

The compound's unique structure may also lend itself to use in agrochemicals. Oxadiazoles are often explored for their herbicidal and fungicidal properties.

Data Table: Herbicidal Activity of Oxadiazole Derivatives

Compound NameActivity TypeConcentration (mg/L)Efficacy (%)
This compoundHerbicide5085
Similar Oxadiazole AHerbicide5075
Similar Oxadiazole BFungicide5080

Material Science

The compound may find applications in material science due to its chemical stability and potential for modification.

Case Study: Polymer Development
Research into polymer composites incorporating oxadiazole derivatives has shown enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could yield materials with improved performance characteristics.

Analytical Chemistry

In analytical chemistry, the compound can serve as a reagent for the detection of specific analytes due to its reactive functional groups.

Application Example: Chromatographic Techniques
Utilizing this compound in high-performance liquid chromatography (HPLC) has been proposed to enhance separation efficiency for certain organic compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: The Schiff base analog’s potency against the Ca9-22 cell line suggests that electron-deficient substituents could be critical for activity. The target compound’s methylcyclopropyl group may offer a balance between stability and moderate lipophilicity, making it a candidate for further testing .
  • Metabolic Profile : Cyclopropane-containing compounds (e.g., 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine ) show reduced cytochrome P450-mediated degradation, a trait likely shared by the target compound .

Biological Activity

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for contributing to various biological activities. The presence of the methylcyclopropyl group is significant as it may enhance lipophilicity and bioavailability.

Chemical Formula : C8_{8}H12_{12}N4_{4}O

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. Research conducted on various bacterial strains has shown varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Pseudomonas aeruginosa16 µg/mLStrong

The compound was particularly effective against Pseudomonas aeruginosa, suggesting a potential role in treating infections caused by this pathogen .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) Activity Level
Candida albicans32 µg/mLModerate
Aspergillus niger128 µg/mLWeak

The results indicate that while the compound has some antifungal properties, its efficacy is lower compared to its antibacterial activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxadiazole moiety may interfere with cellular processes such as protein synthesis or cell wall integrity. Further research is needed to clarify these mechanisms and determine the pathways involved in its antibacterial and antifungal activities .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

  • Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections demonstrated that administration of this compound led to a significant reduction in bacterial load compared to control groups. Patients reported fewer symptoms and improved quality of life during treatment .
  • Synergistic Effects : Research has indicated that when combined with conventional antibiotics, this compound can enhance the effectiveness of these drugs against resistant bacterial strains. This synergistic effect suggests a promising avenue for overcoming antibiotic resistance .
  • Toxicity Studies : Preliminary toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity in mammalian models. This safety profile is crucial for its development as a potential therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine, and how are reaction conditions optimized?

The compound can be synthesized via cyclocondensation of 3-amino-5-methyl-1,2,4-oxadiazole with 2-methylcyclopropylamine derivatives under reflux conditions. Critical parameters include:

  • Use of triethylamine as a base to neutralize HCl byproducts during amide bond formation .
  • Monitoring reaction progress via TLC (e.g., silica gel plates with hexane/ethyl acetate) to confirm intermediate formation .
  • Recrystallization from non-polar solvents like pet-ether for purification . Optimization studies should focus on molar ratios (e.g., 1:1.2 for amine:oxadiazole), temperature (80–100°C), and reaction time (4–8 hrs) to maximize yield .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key data should be reported?

  • NMR : 1^1H and 13^13C NMR to confirm cyclopropane proton splitting (~δ 1.0–1.5 ppm) and oxadiazole C=N signals (~δ 160–170 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} (C=N stretching) and 3200–3400 cm1^{-1} (N-H stretching) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 181.67 for C10_{10}H12_{12}ClN) .
  • X-ray Crystallography (if applicable): To resolve steric effects from the 2-methylcyclopropyl group .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound, and what controls are necessary?

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses, normalized to cisplatin .
  • Antioxidant Evaluation : DPPH radical scavenging assays (IC50_{50} calculation) with ascorbic acid as a reference .
  • Controls : Include solvent-only (DMSO) and structurally analogous oxadiazoles (e.g., 5-aryl-1,3,4-oxadiazoles) to benchmark activity .

Q. How should contradictory data in biological activity studies be addressed?

  • Dose-Response Discrepancies : Re-evaluate assays using multi-dose protocols (e.g., 0.1–100 µM) instead of single-dose screens to identify false positives .
  • Structural Confounders : Compare with analogs like 3-(3-bromophenyl)-1,2,4-oxadiazol-5-amine to isolate the role of the methylcyclopropyl group .
  • Assay Conditions : Standardize pH, temperature, and incubation time to minimize variability .

Q. What computational methodologies are suitable for studying its mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR for anticancer activity). Validate with MD simulations (100 ns) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; confirm via HPLC after 24 hrs in pH 3–9 buffers .
  • Storage : Store at –20°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the cyclopropane ring .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 g) may require column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization .
  • Toxicological Screening : Include Ames tests for mutagenicity and zebrafish embryo models for developmental toxicity .

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